molecular formula C12H9NO B046399 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- CAS No. 125030-80-0

1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-

Cat. No. B046399
M. Wt: 183.21 g/mol
InChI Key: KOZJGHVVRNSSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive target for drug development. In

Scientific Research Applications

1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and division. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- involves its ability to bind to the active site of enzymes, thereby preventing their activity. Specifically, it has been shown to bind to the ATP-binding site of PKC and CDKs, inhibiting their activity and preventing cell growth and division.

Biochemical And Physiological Effects

Studies have shown that 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One advantage of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is its potency as an enzyme inhibitor, making it a valuable tool for studying the role of PKC and CDKs in cell growth and division. However, its potency can also be a limitation, as high concentrations of the compound may have non-specific effects on other enzymes and cellular processes. Additionally, the compound's solubility and stability can be challenging in certain experimental conditions.

Future Directions

There are several future directions for research on 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-. One area of focus is the development of more potent and selective inhibitors of PKC and CDKs, which may have greater therapeutic potential. Another area of interest is the exploration of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and stability of the compound in vivo.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a promising compound with potential applications in drug development and other fields. Its ability to inhibit enzymes involved in cell growth and division has been shown to have therapeutic potential in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, ongoing research on the compound's properties and potential applications may lead to new discoveries and advancements in the field.

properties

CAS RN

125030-80-0

Product Name

1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-prop-2-ynylisoquinolin-1-one

InChI

InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2

InChI Key

KOZJGHVVRNSSIZ-UHFFFAOYSA-N

SMILES

C#CCN1C=CC2=CC=CC=C2C1=O

Canonical SMILES

C#CCN1C=CC2=CC=CC=C2C1=O

synonyms

1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1 g (7 mmol) of isocarbostyril in 40 ml of dimethylformamide was treated with 0.86 g (7.7 mmol) of potassium-tert.-butoxide. After stirring under nitrogen for 30 minutes, 0.7 ml of propargyl bromide was added and stirring at room temperature was continued for 1 hour. The reaction mixture was acidified with acetic acid and diluted with water. The precipitated product was filtered off, washed with water and sucked dry. The residue was purified by chromatography over 30 g of silica gel using 5% (v/v) of ethanol in methylene chloride and crystallization from ether to give colorless crystals of 2-(2-propynyl)-1(2H)-isoquinolinone with m.p. 104°-105°. contains about. 0.125 molar amounts of H2O.
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium tert.-butoxide
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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